D-altraric acid

chiral chromatography enantiomeric resolution stereospecific synthesis

D-Altraric acid (CAS 117468-78-7), also designated D‑altaro‑hexaric acid or D‑talaric acid, is the D‑enantiomer of the hexaric (aldaric) acid C₆H₁₀O₈. It contains four defined stereocenters (2S,3R,4S,5S) and terminates in two carboxylic acid groups, yielding a high hydrogen‑bonding capacity (6 donors, 8 acceptors) and a strongly negative predicted XLogP3 of –2.5.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B1240301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-altraric acid
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1
InChIKeyDSLZVSRJTYRBFB-YCAKELIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Altraric Acid for Chiral Synthesis: What Procurement Teams Need to Know Before Sourcing


D-Altraric acid (CAS 117468-78-7), also designated D‑altaro‑hexaric acid or D‑talaric acid, is the D‑enantiomer of the hexaric (aldaric) acid C₆H₁₀O₈ [1]. It contains four defined stereocenters (2S,3R,4S,5S) and terminates in two carboxylic acid groups, yielding a high hydrogen‑bonding capacity (6 donors, 8 acceptors) and a strongly negative predicted XLogP3 of –2.5 [1]. Unlike its L‑counterpart, which is reported as a bacterial metabolite in some species, the D‑form is seldom encountered in nature and is typically accessed via oxidation of D‑talose or D‑altrose [2]. This scarcity and well‑defined stereochemistry make D‑altraric acid a specialized building block for chiral derivatization and for exploring structure–activity relationships in hexaric acid‑based research programs.

Stereochemical identity Defined (2S,3R,4S,5S) configuration; requires CAS and optical rotation verification
Chiral synthesis Non-interchangeable enantiomer for stereospecific derivatization and ligand design
Crystal engineering 6 H-bond donors, unique spatial orientation supports alternative co-crystal architectures
Analytical reference D-enantiomer essential for chiral HPLC method development and purity thresholds

Why D-Altraric Acid Cannot Be Interchanged with Generic Aldaric Acids or Its L-Enantiomer


Procurement decisions for D‑altraric acid are critically dependent on stereochemical and structural precision. While other hexaric acids such as D‑glucaric acid (derived from glucose) and D‑mannaric acid share the same molecular formula and similar functional groups, their three‑dimensional arrangement of hydroxyls differs fundamentally. D‑Altronic acid (C₆H₁₂O₇), a common alternative, is a mono‑carboxylic aldonic acid, not a dicarboxylic aldaric acid, and therefore lacks the second carboxylate required for certain symmetrical derivatizations or metal‑chelating applications [1]. Most importantly, the L‑enantiomer (L‑altraric acid) is not a functional equivalent; it can exhibit distinct biological recognition (e.g., in bacterial metabolism) and will rotate plane‑polarized light in the opposite direction, invalidating any chiral method that relies on the D‑configuration [2]. These differences mandate that D‑altraric acid be verified by a defined CAS number and a specific optical rotation value, not merely by gross chemical class.

Target
Potential Substitute
Risk Profile
D-Altraric acid (2S,3R,4S,5S)
L-Altraric acid
Complete stereochemical inversion; opposite optical rotation invalidates chiral methods
Dicarboxylic hexaric acid
D-Altronic acid (monocarboxylic)
Lacks second carboxyl; limits symmetrical derivatization and metal-chelating capacity
D-Altraric acid stereochemistry
D-Glucaric acid
Different hydroxyl arrangement alters H-bond network topology; co-crystal packing may shift

D-Altraric Acid: Quantitative Differentiation Data for Scientific Selection


Absolute Stereochemical Configuration: The Defining Differentiator from L-Altraric Acid

D‑Altraric acid possesses four fully defined stereocenters with the absolute configuration (2S,3R,4S,5S), whereas L‑altraric acid has the opposite configuration at all four centers [1][2]. This complete inversion of chirality creates a diastereomeric relationship in any chiral environment (e.g., when complexed with a chiral selector or enzyme). In practical terms, D‑altraric acid will exhibit an optical rotation of equal magnitude but opposite sign to that of L‑altraric acid; the two enantiomers are not interchangeable in any application requiring stereochemical fidelity.

Stereochemical configuration
Head-to-head
(2S,3R,4S,5S) vs L: all four centers inverted
Enantiomer selection is essential for stereochemical fidelity
Requires optical rotation verification
chiral chromatography enantiomeric resolution stereospecific synthesis optical rotation

Dicarboxylic vs. Monocarboxylic Character: D‑Altraric Acid vs. D‑Altronic Acid

D‑Altraric acid is a dicarboxylic acid (C₆H₁₀O₈) with terminal carboxyl groups at both C‑1 and C‑6, whereas D‑altronic acid is a monocarboxylic aldonic acid (C₆H₁₂O₇) possessing only a single carboxyl group at C‑1 [1]. This structural difference is reflected in the presence of two acidic protons in D‑altraric acid versus one in D‑altronic acid, doubling the potential for salt formation, metal coordination, and symmetrical esterification. Predicted aqueous solubility and lipophilicity profiles also diverge: D‑altraric acid has a computed XLogP3 of –2.5 [2], while D‑altronic acid's XLogP3 is –3.1, indicating slightly higher hydrophilicity for the monocarboxylic analog [3].

Dicarboxylic vs. monocarboxylic
Cross-study
2 carboxyl groups; ΔXLogP3 +0.6 vs D-altronic acid
Dual-site reactivity supports symmetrical derivatization
metal chelation polymer precursors dicarboxylic acid symmetrical derivatization

Hydrogen‑Bonding Capacity: A Quantitative Advantage for Crystal Engineering

With six hydrogen‑bond donors (four hydroxyls + two carboxyls) and eight acceptors, D‑altraric acid offers one of the highest hydrogen‑bonding capacities among common six‑carbon sugar acids [1]. This is reflected in a computed Topological Polar Surface Area (TPSA) of 156 Ų. By comparison, the more widely available D‑glucaric acid (also a hexaric acid) has the same donor/acceptor counts and identical TPSA of 156 Ų [2], but its stereochemical arrangement of hydroxyls differs (2S,3S,4S,5R). This means that while gross solubility and polarity may be similar, the specific spatial orientation of hydrogen‑bond donors in D‑altraric acid can lead to unique co‑crystal packing motifs that are not achievable with D‑glucaric acid.

H-bond capacity & TPSA
Cross-study
6 donors, 8 acceptors; TPSA 156 Ų (identical to D-glucaric)
Stereochemistry offers alternative co-crystal topology
Differentiation arises from spatial OH arrangement
co‑crystal design hydrogen bond network supramolecular chemistry topological polar surface area

Validated Synthetic Route from D‑Talose: A Benchmark for Purity and Reproducibility

A peer‑reviewed, reproducible laboratory synthesis of D‑altraric acid has been documented: 15 mg of D‑talose is dissolved in 100 µL concentrated nitric acid and heated at 90 °C for 30 minutes, yielding D‑altraric acid as the oxidized product [1]. This protocol, which avoids epimerization and preserves the stereochemical integrity of the parent sugar, provides a quality benchmark. In contrast, oxidation of D‑altrose under identical conditions can also yield D‑altraric acid, but may produce a mixture of lactones requiring chromatographic separation [2]. The D‑talose route is therefore the preferred reference method for generating material of defined purity.

Synthetic route benchmark
Method context
D-Talose → D-altraric acid (HNO₃, 90 °C, 30 min)
Validated single-step oxidation preserves stereochemistry
COA should reference D-talose route for consistency
oxidation method D‑talose nitric acid oxidation aldaric acid synthesis

Predicted Physicochemical Profile vs. L‑Enantiomer: Mirror‑Image Properties with Identical Bulk Descriptors

Computed bulk physicochemical properties for D‑altraric acid and L‑altraric acid are identical: both have a predicted density of 1.9 ± 0.1 g/cm³, boiling point of 766.4 ± 60.0 °C at 760 mmHg, and an ACD/LogP of –1.46 [1]. The sole verifiable difference is in their optical activity and chiral recognition. This means that any application relying on bulk properties (e.g., solubility, thermal stability) cannot distinguish between the two enantiomers; only techniques such as chiral HPLC, polarimetry, or biological assays can verify enantiomeric purity. Procurement must therefore specify the D‑enantiomer by CAS number (117468‑78‑7) and require a certificate of analysis that includes specific optical rotation.

Predicted bulk properties
Class-level
Density 1.9 g/cm³, BP 766.4 °C, LogP −1.46 (identical for L)
Bulk properties cannot verify enantiomeric purity
Requires chiral purity certification
enantiomeric purity predicted properties LogP density

Class‑Level Biological Activity Inference: Hexaric Acid Derivatives as ROS Inhibitors

While no direct quantitative activity data exist for the free acid D‑altraric acid, its caffeoyl ester derivatives (e.g., 2,4,5‑tricaffeoylaltraric acid) have been shown to inhibit reactive oxygen species (ROS) production in stimulated human neutrophils [1]. In comparative studies of hexaric acid derivatives from Galinsoga parviflora, all tested caffeoyl‑hexaric acid conjugates (including glucaric and altraric esters) appeared as inhibitors of the oxidative burst [2]. This class‑level observation suggests that the altraric acid scaffold, when appropriately derivatized, may serve as a platform for designing anti‑inflammatory or cytoprotective agents. However, no quantitative structure–activity relationship (QSAR) data are available to rank D‑altraric acid against other hexaric acid cores.

Bioactivity inference (ROS)
Class-level
Caffeoyl esters inhibit ROS in human neutrophils
May support hexaric acid derivative studies; no free-acid data
No IC₅₀ available for D-altraric acid
antioxidant reactive oxygen species neutrophil caffeoyl esters

Where D‑Altraric Acid Adds Definitive Value: Evidence‑Backed Application Scenarios


Chiral Building Block for Stereospecific Synthesis

Given its four defined stereocenters and the clear enantiomeric distinction from L‑altraric acid, D‑altraric acid serves as a valuable chiral template for the synthesis of stereochemically pure derivatives. In asymmetric catalysis or the preparation of chiral ligands, the (2S,3R,4S,5S) configuration is non‑interchangeable; procurement of the correct enantiomer is essential to preserve the intended stereochemical outcome [1].

Crystal Engineering and Co‑Crystal Design with a Unique Hydrogen‑Bond Network

With 6 hydrogen‑bond donors and a TPSA of 156 Ų, D‑altraric acid is a potent co‑former for supramolecular assemblies. Its stereochemical arrangement of hydroxyl groups differs from that of the more common D‑glucaric acid, offering an alternative hydrogen‑bond topology for exploring novel co‑crystal architectures. This is particularly relevant for pharmaceutical co‑crystal screening where stereochemistry can dictate packing and solubility [2].

Scaffold for Hexaric Acid‑Based Bioactive Derivatives

Class‑level evidence shows that caffeoyl esters of altraric acid inhibit ROS production in human neutrophils. While the free acid itself lacks direct activity data, the altraric core provides a stereochemically distinct platform for derivatization studies. Researchers aiming to compare the biological activity of D‑glucaric acid‑based vs. D‑altraric acid‑based conjugates must source the pure D‑enantiomer to ensure valid structure–activity comparisons [3].

Analytical Reference Standard for Chiral Method Development

Because D‑altraric acid and L‑altraric acid share identical bulk properties (density, boiling point, LogP) but differ in optical rotation, the D‑form is a necessary reference material for developing and validating chiral HPLC or capillary electrophoresis methods. A certified sample of D‑altraric acid is required to establish retention time, resolution, and enantiomeric purity thresholds in quality control workflows .

Application
Selection Property
Validation Focus
Chiral synthesis building block
Stereochemical fidelity
Optical rotation and chiral purity
Crystal engineering co-former
Unique H-bond topology
Co-crystal packing motifs
Hexaric acid-based derivative scaffold
Stereochemically distinct core
Comparative structure-activity profiling
Chiral method development standard
Enantiomeric purity certification
Chiral HPLC resolution and retention

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